Dabuzalgron Exhibits >400-Fold Selectivity for α1A Over α1B and α1D Adrenoceptors
Dabuzalgron demonstrates exquisite subtype selectivity, a key differentiator from non-selective α1 agonists. In a direct head-to-head comparison using recombinant human receptors expressed in CHO cells, dabuzalgron potently activated the α1A receptor (pEC50 = 7.6, EC50 = 25 nM) but showed negligible activity at the α1B and α1D subtypes (pEC50 = 5, EC50 >10,000 nM) [1]. This contrasts sharply with a non-selective agonist like phenylephrine, which activates all three α1 subtypes. The quantified difference in potency is >400-fold, providing a clear quantitative basis for selecting dabuzalgron for studies requiring specific α1A modulation without confounding effects from α1B- or α1D-mediated pathways [2].
| Evidence Dimension | Receptor Selectivity (Functional Agonist Activity) |
|---|---|
| Target Compound Data | α1A: pEC50 = 7.6 (EC50 = 25 nM) |
| Comparator Or Baseline | α1B/α1D: pEC50 = 5.0 (EC50 >10,000 nM) |
| Quantified Difference | >400-fold more potent at α1A than at α1B/α1D |
| Conditions | Human cloned α1A, α1B, and α1D adrenoceptors expressed in CHO cells, assessed by calcium mobilization using a FLIPR assay. |
Why This Matters
This high degree of selectivity is critical for researchers aiming to dissect α1A-specific signaling pathways without interference from α1B/α1D-mediated effects, such as vasoconstriction, which can complicate in vivo models.
- [1] Guide to Pharmacology (GtoPdb). Ligand Activity Chart for Dabuzalgron. ChEMBL data for α1A, α1B, α1D receptors. View Source
- [2] Whitlock GA, et al. Novel 2-imidazoles as potent and selective alpha1A adrenoceptor partial agonists. Bioorg Med Chem Lett. 2008 May 1;18(9):2930-4. View Source
